molecular formula C24H31N3O5 B10818972 N-(1-(2,5-Dimethoxy-4-nitrophenethyl)piperidin-4-yl)-N-phenylpropionamide

N-(1-(2,5-Dimethoxy-4-nitrophenethyl)piperidin-4-yl)-N-phenylpropionamide

Cat. No.: B10818972
M. Wt: 441.5 g/mol
InChI Key: SRAXTWKCHURJIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,5-Dimethoxy-4-nitrophenethyl)piperidin-4-yl)-N-phenylpropionamide typically involves multiple steps, starting from basic organic compounds. The process generally includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its classification as a controlled substance. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,5-Dimethoxy-4-nitrophenethyl)piperidin-4-yl)-N-phenylpropionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy groups could yield a variety of functionalized derivatives .

Scientific Research Applications

N-(1-(2,5-Dimethoxy-4-nitrophenethyl)piperidin-4-yl)-N-phenylpropionamide is primarily used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N-(1-(2,5-Dimethoxy-4-nitrophenethyl)piperidin-4-yl)-N-phenylpropionamide is not fully understood. it is believed to interact with opioid receptors in the brain, similar to other phenethylamine derivatives. This interaction likely involves binding to the mu-opioid receptor, leading to analgesic and euphoric effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(2,5-Dimethoxy-4-nitrophenethyl)piperidin-4-yl)-N-phenylpropionamide is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties. Its structural similarity to known opioids makes it a valuable compound for research in forensic and toxicological studies .

Properties

Molecular Formula

C24H31N3O5

Molecular Weight

441.5 g/mol

IUPAC Name

N-[1-[2-(2,5-dimethoxy-4-nitrophenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C24H31N3O5/c1-4-24(28)26(19-8-6-5-7-9-19)20-11-14-25(15-12-20)13-10-18-16-23(32-3)21(27(29)30)17-22(18)31-2/h5-9,16-17,20H,4,10-15H2,1-3H3

InChI Key

SRAXTWKCHURJIT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC(=C(C=C2OC)[N+](=O)[O-])OC)C3=CC=CC=C3

Origin of Product

United States

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